4-Ethyl-3-methoxybenzoic acid
Overview
Description
4-Ethyl-3-methoxybenzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It is related to 4-methoxybenzoic acid, which is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Scientific Research Applications
Encapsulation and Controlled Release of Flavor
- Encapsulation of Flavor Molecules : Research demonstrated the successful intercalation of vanillic acid, which shares a similar methoxy and hydroxy substitution pattern on the benzene ring as 4-Ethyl-3-methoxybenzoic acid, into layered double hydroxide to produce nanohybrids for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).
Spectroscopy and Analytical Applications
- Vibrational and Surface-Enhanced Raman Spectra : The study on vanillic acid explored its spectral fingerprints and demonstrated the potential of surface-enhanced Raman scattering for analytical applications, indicating possibilities for similar compounds (Clavijo, Menendez, & Aroca, 2008).
Nanocomposite Synthesis
- In Situ Synthesis of Nanocomposites : A study involved functionalization of multiwalled carbon nanotubes with methoxybenzoic acid and ethoxybenzoic acid derivatives for the production of nanocomposites, suggesting a route for modifying surface properties of materials (Lee et al., 2005).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties of Lichen Derivatives : Derivatives from a lichen showed significant antimicrobial and antioxidant activities, highlighting the potential of naturally occurring benzoic acid derivatives in pharmaceutical and cosmetic applications (Tatipamula & Vedula, 2019).
Safety and Hazards
Mechanism of Action
Target of action
It’s known to have antiseptic properties , suggesting it may interact with microbial proteins or enzymes.
Biochemical pathways
“4-Methoxybenzoic acid” is found naturally in anise and can be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone .
Pharmacokinetics
It is known to be insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate , which could influence its bioavailability and distribution in the body.
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “4-Methoxybenzoic acid”. For example, its solubility characteristics suggest that it may be more effective in alcohol-based solutions .
Properties
IUPAC Name |
4-ethyl-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBCPBMNUWUJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652337 | |
Record name | 4-Ethyl-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948553-28-4 | |
Record name | 4-Ethyl-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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